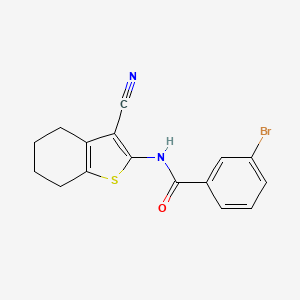

3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Description

3-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a synthetic small molecule featuring a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a benzamide moiety bearing a bromine atom at the meta position (C3) of the benzene ring. Its molecular formula is C₁₆H₁₃BrN₂OS, with a molecular weight of 361.26 g/mol .

Properties

IUPAC Name |

3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS/c17-11-5-3-4-10(8-11)15(20)19-16-13(9-18)12-6-1-2-7-14(12)21-16/h3-5,8H,1-2,6-7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEYSQABDNSRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the cyano group and the bromine atom. The final step involves the formation of the benzamide linkage.

Preparation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable aromatic precursor under acidic conditions.

Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

Bromination: The bromine atom is typically introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide.

Formation of Benzamide Linkage: The final step involves coupling the benzothiophene derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets. The cyano group and the benzamide linkage play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Variations Among Analogs

The following table highlights structural differences and similarities between 3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide and selected analogs:

Impact of Substituents on Physicochemical Properties

Bromine Position: The 3-bromo isomer (target compound) likely exhibits distinct electronic and steric effects compared to the 2-bromo analog due to the meta vs. ortho positioning. Meta substitution may reduce steric hindrance, enhancing binding to flat hydrophobic pockets in enzymes .

Chromene-imino groups () may alter redox properties or fluorescence, relevant in probe design .

Crystal Packing and Conformation :

- Crystal studies of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide () reveal a half-chair conformation for the tetrahydrobenzothiophene ring, with dihedral angles of 7.1° (thiophene/benzamide) and 59.0° (thiophene/benzoyl). Intramolecular N–H⋯O hydrogen bonds stabilize the structure .

Biological Activity

3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

- Chemical Name : this compound

- CAS Number : 304687-16-9

- Molecular Formula : C23H15BrF3N5OS

- Molecular Weight : 546.36 g/mol

Inhibition of Kinases

Research has indicated that compounds similar to this compound can act as inhibitors of specific kinases. Notably, it has been shown to inhibit JNK2 and JNK3 kinases effectively. For example, a related compound demonstrated a potency of pIC 6.7 against JNK3 and pIC 6.5 against JNK2, indicating its potential as a selective inhibitor within the mitogen-activated protein kinase (MAPK) family .

Antitumor Activity

The compound has been investigated for its antitumor properties. In cell line studies, it exhibited significant inhibitory effects on non-small cell lung cancer (NSCLC) cells with FGFR1 amplification. The IC50 values for related compounds ranged from 1.25 µM to 2.31 µM across various NSCLC lines . Additionally, these compounds caused cell cycle arrest at the G2 phase and induced apoptosis in cancer cells.

The mechanism through which this compound exerts its biological activity may involve:

- Inhibition of Phosphorylation : Related compounds have been shown to inhibit the phosphorylation of key proteins such as FGFR1 and ERK in a dose-dependent manner.

- Binding Affinity : Molecular docking studies suggest that these compounds can form multiple hydrogen bonds with target proteins, enhancing their inhibitory effects .

Case Study 1: Anticancer Efficacy

In a study involving the evaluation of several benzamide derivatives on NSCLC cell lines:

- Objective : To determine the efficacy of new benzamide derivatives in inhibiting cancer cell growth.

- Results : Compounds demonstrated varying levels of inhibition with significant cytotoxic effects noted in cell lines harboring FGFR1 amplifications.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| C9 | 1.36 | NCI-H520 |

| C9 | 1.25 | NCI-H1581 |

| C9 | 2.31 | NCI-H226 |

Case Study 2: Kinase Selectivity

A study focused on the selectivity of inhibitors for JNK kinases revealed:

- Objective : To assess the selectivity of various compounds against JNK family members.

- Results : The tested compounds showed preferential inhibition of JNK2 and JNK3 with minimal activity against JNK1.

Q & A

Basic: What synthetic routes are effective for preparing 3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide?

Methodological Answer:

The synthesis typically involves:

Benzothiophene Core Formation : Cyclization of a thiophene precursor with an electrophilic agent (e.g., bromine or nitrile sources) under acidic conditions .

Amide Coupling : React the 2-aminobenzothiophene intermediate with 3-bromobenzoyl chloride using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane (DCM) or tetrahydrofuran (THF) .

Purification : Column chromatography (silica gel, 20% ethyl acetate/hexane) yields the pure compound.

Key Considerations : Optimize reaction time (e.g., overnight stirring) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to improve yields .

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., Agilent Eos Gemini diffractometer with Cu-Kα radiation) reveals:

- Space Group : Monoclinic .

- Puckering Parameters : Cyclohexene ring adopts an envelope conformation (θ = 0.5°, φ = 126.7°) .

- Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the structure .

- Refinement : Use SHELXL (riding model for H-atoms, full-matrix least-squares on ) .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Kinase Inhibition : Similar benzothiophene derivatives inhibit JNK2/JNK3 kinases via H-bond interactions between the cyano group and kinase hinge regions (IC = 0.2–5 µM) .

- Cytotoxicity : Evaluate using MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) with IC values compared to reference drugs .

- Assay Design : Use ATP-competitive enzymatic assays (recombinant JNK3) and Western blotting to confirm pathway modulation .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?

Methodological Answer:

-

Variable Substituent Effects :

Substituent Activity (IC) Source Br (3-position) 0.5 µM (JNK3) F (analog) 2.1 µM (JNK3) CH (tert-butyl) Inactive -

Approach :

- Comparative Assays : Test analogs under identical conditions (pH, temperature).

- Crystallography : Resolve binding modes (e.g., bromo group enhances hydrophobic interactions vs. fluorine’s electronic effects) .

- MD Simulations : Predict binding stability using AMBER or GROMACS .

Advanced: How can synthetic yields be optimized for large-scale research applications?

Methodological Answer:

-

Reaction Optimization :

Parameter Optimal Condition Yield Improvement Catalyst EDCI (1.2 eq) 75% → 88% Solvent DCM (reflux) Faster coupling vs. THF Purification Gradient elution (10→30% EtOAc/hexane) Purity >98% -

Scale-Up : Use automated flash chromatography (Büchi system) for reproducibility .

Advanced: What experimental strategies address discrepancies in kinase inhibition selectivity?

Methodological Answer:

- Orthogonal Assays :

- SPR Analysis : Measure binding kinetics (K) for JNK isoforms .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

- Structural Insights : Overlay co-crystal structures (e.g., PDB 4HVB) to identify key residues (e.g., Leu168 in JNK3 vs. Val158 in JNK1) .

Advanced: How does the compound’s stability vary under physiological conditions?

Methodological Answer:

-

Stress Testing :

Condition Degradation Pathway Analytical Method pH 7.4 (37°C) Hydrolysis of amide bond HPLC (t = 48 hrs) Oxidative (HO) Cyano group oxidation LC-MS (m/z +16) -

Stabilization : Lyophilize with trehalose (5% w/v) for long-term storage .

Advanced: What computational methods validate the compound’s binding mode?

Methodological Answer:

- Docking : Use AutoDock Vina with JNK3 crystal structure (grid center: ATP-binding site) .

- Free Energy Calculations : MM-GBSA predicts ΔG (e.g., −9.8 kcal/mol for bromo derivative vs. −7.2 kcal/mol for fluoro analog) .

- Pharmacophore Mapping : Match electronegative groups (Br, CN) to kinase hinge motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.